molecular formula C15H14O B12847466 1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone

1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B12847466
M. Wt: 210.27 g/mol
InChI Key: NKAIXUMIAPVAGT-UHFFFAOYSA-N
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Description

Key Geometric Parameters (Hypothetical Model)

Parameter Value Source Analogy
Inter-ring dihedral angle 44.5° Biphenyl derivatives
C–C(=O) bond length 1.22 Å Chalcone systems
C–C biphenyl bond length 1.48 Å Biphenyl frameworks

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-[2-(2-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O/c1-11-7-3-4-8-13(11)15-10-6-5-9-14(15)12(2)16/h3-10H,1-2H3

InChI Key

NKAIXUMIAPVAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Overview

The most common laboratory and industrial method for synthesizing 1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone is the Friedel-Crafts acylation of 2-methylbiphenyl with acetyl chloride. This reaction introduces the ethanone group onto the aromatic ring via electrophilic aromatic substitution catalyzed by a Lewis acid.

Reaction Details

  • Reactants: 2-methylbiphenyl and acetyl chloride
  • Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids
  • Conditions: Anhydrous environment to prevent catalyst hydrolysis; inert atmosphere (N₂ or Ar)
  • Temperature: Typically maintained at 0–5°C during acetyl chloride addition to minimize side reactions such as polyacylation
  • Reaction Time: Extended times (24–48 hours) may be necessary due to steric hindrance from the methyl substituent

Mechanism

The Lewis acid activates acetyl chloride to form an acylium ion, which then electrophilically attacks the aromatic ring of 2-methylbiphenyl, preferentially at the 2-position relative to the methyl group, yielding the target ketone.

Optimization Notes

  • Purification of AlCl₃ by recrystallization improves catalyst efficiency and yield.
  • Strict moisture exclusion is critical to prevent catalyst deactivation.
  • Temperature control is essential to avoid over-acylation or rearrangements.

Industrial Adaptations

  • Use of zeolite catalysts has been explored to enhance selectivity and reduce environmental impact.
  • Continuous flow reactors and automated reagent addition improve scalability and reproducibility.
Parameter Typical Laboratory Conditions Industrial Adaptations
Catalyst AlCl₃ Zeolites, modified Lewis acids
Temperature 0–5°C Controlled via flow reactors
Atmosphere N₂ or Ar Inert, controlled environment
Reaction Time 24–48 hours Optimized for shorter times
Solvent Anhydrous solvents (e.g., CH₂Cl₂) Solvent-free or green solvents

Suzuki-Miyaura Cross-Coupling Route

Overview

An alternative synthetic approach involves the Suzuki coupling of 2-tolylboronic acid with 2-bromoacetophenone derivatives. This method allows for the formation of the biphenyl core with the methyl and ethanone substituents already in place or introduced via coupling partners.

Reaction Details

  • Reactants: 2-tolylboronic acid and 2-bromoacetophenone
  • Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄)
  • Base: Tripotassium phosphate tribasic or lithium hydroxide monohydrate
  • Solvent: Toluene or other suitable organic solvents
  • Temperature: Around 100°C
  • Reaction Time: Approximately 1 hour

Advantages

  • High selectivity and yield (often >90%)
  • Mild reaction conditions compared to Friedel-Crafts
  • Avoids use of corrosive Lewis acids

Literature Reference

Joshaghani et al. (2008) reported a Suzuki coupling method yielding 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone with excellent efficiency using Pd catalysis and tripotassium phosphate base in toluene at 100°C for 1 hour.

Alternative Acylation Methods

Using Acetic Anhydride

  • Acylation of 2-methylbiphenyl with acetic anhydride in the presence of AlCl₃ is also reported.
  • This method is similar to acetyl chloride acylation but may offer different reaction kinetics and byproduct profiles.

Catalysts and Conditions

  • Lewis acids such as FeCl₃ or BF₃·OEt₂ have been explored as alternatives to AlCl₃.
  • Zeolite catalysts have been investigated for improved selectivity and environmental benefits.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield & Notes
Friedel-Crafts Acylation 2-methylbiphenyl + acetyl chloride AlCl₃ (Lewis acid) Anhydrous, 0–5°C, inert gas High yield; requires moisture control
Suzuki-Miyaura Coupling 2-tolylboronic acid + 2-bromoacetophenone Pd(0) complex Toluene, base, ~100°C High yield, mild conditions
Acylation with Acetic Anhydride 2-methylbiphenyl + acetic anhydride AlCl₃ or alternatives Similar to acetyl chloride method Moderate to high yield
Zeolite-Catalyzed Acylation 2-methylbiphenyl + acetyl chloride Zeolites Optimized industrial conditions Improved selectivity, greener process

Research Findings and Characterization

  • Spectroscopic Analysis: Characterization of the product typically involves ^1H NMR, ^13C NMR, IR spectroscopy (notably a strong C=O stretch near 1700 cm⁻¹), and GC-MS confirming molecular ion at m/z 210 (C₁₅H₁₄O).
  • Reaction Optimization: Studies emphasize the importance of temperature control and catalyst purity to maximize yield and minimize side products.
  • Industrial Relevance: Continuous flow and zeolite catalysis methods are under active research to improve scalability and environmental footprint.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methyl group at the 2'-position activates the adjacent aromatic ring toward electrophilic substitution. Reactions occur preferentially at the para and ortho positions relative to the methyl group due to its electron-donating inductive effect.

Reaction TypeReagents/ConditionsExpected ProductsPosition Selectivity
NitrationHNO₃/H₂SO₄, 50°CNitro derivativesPara/ortho to methyl
HalogenationCl₂/FeCl₃, 25°CChloro derivativesPara/ortho to methyl

Mechanistic Insight : The methyl group enhances ring electron density, facilitating attack by electrophiles. Steric hindrance from the adjacent acetyl group may slightly favor para substitution .

Carbonyl Group Reactions

The ethanone moiety participates in classic ketone transformations:

Reduction

The carbonyl group is reduced to a secondary alcohol using hydride donors:

  • Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous).

  • Product : 1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanol.

  • Yield : >90% (analogous biphenyl ketones) .

Oxidation

Controlled oxidation converts the ketone to a carboxylic acid:

  • Reagents : KMnO₄/H₂SO₄, heat.

  • Product : 2-(2'-Methylbiphenyl-2-yl)acetic acid.

  • Challenges : Over-oxidation may occur without precise temperature control.

Nucleophilic Addition

Grignard reagents add to the carbonyl, forming tertiary alcohols:

  • Example : Reaction with CH₃MgBr yields 2-(2'-methylbiphenyl-2-yl)-2-propanol.

Cross-Coupling Reactions

The biphenyl scaffold allows further functionalization via palladium-catalyzed coupling:

Reaction TypeReagents/ConditionsProducts
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, Toluene, 100°C, 1hBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CAryl amine-functionalized products

Example Synthesis :
1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone itself is synthesized via Suzuki coupling between 4'-bromoacetophenone and 2-tolylboronic acid, achieving near-quantitative yield under optimized conditions .

Ring Functionalization

The acetyl group directs electrophiles to the meta position on its attached ring:

Reaction TypeReagentsProduct
SulfonationH₂SO₄/SO₃, 60°C3-Sulfo-1-(2'-methylbiphenyl-2-yl)ethanone

Regioselectivity : The electron-withdrawing acetyl group deactivates its ring, favoring meta substitution .

Comparative Reactivity

The compound’s reactivity differs from non-methylated analogs:

Property1-(2'-Methylbiphenyl-2-yl)ethanone1-(Biphenyl-2-yl)ethanone
EAS Rate (Nitration)Faster (methyl activation)Slower
Reduction Ease (LiAlH₄)ComparableComparable

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of biphenyl compounds exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, biphenyl analogues have been studied for their activity against tuberculosis, demonstrating structure-activity relationships that suggest modifications can enhance efficacy against specific pathogens .

Synthesis of Active Pharmaceutical Ingredients
The synthesis of 1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone serves as an important intermediate in the production of optically active compounds. These derivatives are crucial for developing drugs targeting obesity and diabetes without significant side effects. The compound's structure allows for the selective action on specific receptors, making it a valuable scaffold in drug design .

Material Science

Polymer Chemistry
In material science, this compound is utilized in the synthesis of advanced polymeric materials. Its biphenyl structure contributes to the thermal stability and mechanical strength of polymers. Research into polymer blends incorporating this compound has shown improved properties for applications in electronics and coatings.

Liquid Crystals
The compound's unique molecular structure makes it suitable for liquid crystal applications. Liquid crystals based on biphenyl derivatives exhibit favorable optical properties, which are essential for display technologies. Studies have focused on optimizing the alignment and response times of liquid crystal displays (LCDs) using such compounds to enhance performance .

Environmental Applications

Biodegradation Studies
Recent studies have examined the biodegradation potential of this compound in environmental contexts. Its degradation products may offer insights into the environmental impact of biphenyl derivatives and their interactions with microbial communities. Understanding these interactions is critical for assessing the ecological risks associated with synthetic compounds in natural systems.

Case Study 1: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 1-(2’-Methyl[1,1’-biphenyl]-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural variations among biphenyl ethanone derivatives include substituent type (electron-donating or withdrawing), position, and molecular weight. Below is a comparative analysis based on evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Reactivity References
1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone Methyl (2'), Acetyl (2) 210.27 Expected lower polarity due to methyl; moderate reactivity in electrophilic substitution. N/A
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone Fluoro (2'), Acetyl (4) 214.23 Higher polarity (fluoro); acetyl at 4 position may reduce steric hindrance in reactions.
1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethanone Methoxy (4'), Acetyl (2) 226.27 Electron-donating methoxy enhances acetyl reactivity; used in photoredox dearomatization.
1-(2'-Bromobiphenyl-2-yl)ethanone Bromo (2'), Acetyl (2) 275.14 Bromo increases molecular weight and reactivity in cross-coupling reactions.
4-Acetylbiphenyl Acetyl (4) 196.25 Positional isomer; acetyl at 4 position may improve crystallinity.
1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone Nitro (2'), Acetyl (4) 297.25 Nitro group (electron-withdrawing) lowers electron density, affecting reaction pathways.

Positional Isomerism

  • Acetyl Position : The acetyl group at the 2 position (target compound) vs. 4 position (e.g., 4-Acetylbiphenyl ) influences steric and electronic effects. For example, 4-Acetylbiphenyl (acetyl at para position) may exhibit higher symmetry and crystallinity compared to the ortho-substituted target compound.
  • Substituent Position: A methoxy group at 4' () vs. 2' (hypothetical) alters electronic effects.

Reactivity in Photoredox Dearomatization

Compounds like 1-(4'-methoxybiphenyl-2-yl)ethanone derivatives undergo visible-light-driven dearomatization without photocatalysts, yielding oxime products in high yields (86%) . Electron-donating groups (e.g., methoxy) enhance reaction efficiency by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., nitro ) may require harsher conditions.

Thermal and Spectral Properties

  • 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethanone: Characterized by ¹H NMR (δ 8.90 ppm for aromatic protons) and purified via flash chromatography .
  • Hydroxy Derivatives: Compounds like 1-(2-hydroxy[1,1'-biphenyl]-3-yl)ethanone exhibit broad O–H stretches in IR spectra (~3200 cm⁻¹) and lower melting points due to hydrogen bonding .

Biological Activity

1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone, a compound with potential biological activity, has garnered interest in pharmacological research. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C16H16O
  • Molecular Weight : 240.30 g/mol
  • Structure : The compound features a biphenyl moiety with a methyl group and an ethanone functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

  • Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies have shown that it can modulate protein expressions related to apoptosis such as p53 and Bcl-2, leading to increased cell death in cancerous cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has been linked to the inhibition of heme oxygenase-1 (HMOX1), which plays a role in cellular protection against oxidative stress and inflammation .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens, although detailed studies are still required to confirm these effects.

Study 1: Anticancer Activity

A study evaluating the anticancer properties of several derivatives found that this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range (0.5–3 µM), indicating potent activity compared to standard chemotherapeutics .

Study 2: Enzyme Interaction

In a comparative analysis of enzyme inhibitors, this compound was shown to effectively inhibit HMOX1 activity, which is crucial for mitigating oxidative stress within cells. This inhibition could contribute to its anticancer effects by preventing cellular protection mechanisms that would otherwise allow tumor cells to survive .

Data Table of Biological Activities

Activity TypeAssessed EffectReference
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits HMOX1
AntimicrobialPotential activity against pathogens

Q & A

Q. What are the primary synthetic routes for preparing 1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone, and how can reaction conditions be optimized for laboratory-scale synthesis?

The compound is typically synthesized via Friedel-Crafts acylation using a biphenyl derivative (e.g., 2'-methylbiphenyl) and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization steps include:

  • Anhydrous conditions : Moisture deactivates AlCl₃, so reactions must be performed under inert atmospheres (N₂/Ar) .
  • Temperature control : Maintain 0–5°C during acetyl chloride addition to minimize side reactions (e.g., polyacylation) .
  • Catalyst purification : Recrystallize AlCl₃ to remove impurities that reduce yield .
    For biphenyl substrates with steric hindrance (e.g., 2'-methyl substitution), extended reaction times (24–48 hours) improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • ¹H NMR :
    • Acetyl group : A singlet at δ ~2.08 ppm (3H, CH₃CO) .
    • Aromatic protons : Multiplet signals between δ 7.25–7.57 ppm for the biphenyl backbone .
  • ¹³C NMR :
    • Carbonyl carbon : Signal at δ ~208 ppm .
    • Methyl group (2'-position) : δ ~21 ppm .
  • IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ .
  • GC-MS : Confirm molecular ion peak (M⁺) at m/z 210 (C₁₅H₁₄O) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound in catalytic systems?

Density Functional Theory (DFT) studies can:

  • Map electron density : Identify nucleophilic/electrophilic sites (e.g., acetyl group as an electron-deficient center) .
  • Simulate reaction pathways : Compare activation energies for derivatization reactions (e.g., oxidation to carboxylic acids) .
  • Analyze steric effects : The 2'-methyl group introduces torsional strain in the biphenyl system, reducing conjugation and altering reactivity .
    Case Study: DFT-guided optimization of palladium-catalyzed cross-coupling reactions using this compound as an intermediate showed improved regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Comparative purity analysis : Use HPLC (>95% purity) and ¹H NMR to exclude batch variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxyl, methoxy groups) to isolate bioactive moieties .
  • Assay validation : Replicate conflicting studies under standardized conditions (e.g., cell lines, solvent controls). For example, anti-inflammatory activity discrepancies were traced to solvent-dependent cytotoxicity .

Q. How can regioselectivity in electrophilic substitution reactions of this compound be experimentally studied?

  • Isotopic labeling : Introduce ²H or ¹³C at specific positions to track substitution patterns via NMR .
  • Competition experiments : React the compound with equimolar electrophiles (e.g., NO₂⁺, Br⁺) and analyze product ratios via GC-MS .
  • Directing group effects : The acetyl group is meta-directing, but steric hindrance from the 2'-methyl group can shift reactivity to para positions .

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